molecular formula C15H23NO5 B1326809 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1186647-30-2

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B1326809
CAS No.: 1186647-30-2
M. Wt: 297.35 g/mol
InChI Key: YHQVBIYAMICIEJ-UHFFFAOYSA-N
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Description

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a complex organic compound with a unique structure that combines a cyclopropane ring, a piperidine ring, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperidine ring, and the addition of the ethoxycarbonyl group. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.

    Piperidine Introduction: Incorporation of the piperidine ring through nucleophilic substitution or other suitable methods.

    Ethoxycarbonyl Addition: Introduction of the ethoxycarbonyl group using ethyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(Methoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
  • 3-{[3-(Butoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Uniqueness

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-ethoxycarbonylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-4-21-14(20)9-6-5-7-16(8-9)12(17)10-11(13(18)19)15(10,2)3/h9-11H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQVBIYAMICIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2C(C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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